

Check Availability & Pricing

Compound of Interest

Compound Name: (Rac)-D3S-001

Cat. No.: B12372128

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, highly potent, and CNS-penetrable small-molecule inhibitor of KRAS G12C.[1

### **Mechanism of Action**

D3S-001 is designed to potently and selectively target the KRAS G12C mutation, which is a common oncogenic driver in several cancers, including n







## **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies involving D3S-001 administration in various xenograft models.

Table 1: In Vivo Efficacy of D3S-001 in NCI-H358 NSCLC Xenograft Model

| Treatment Group |  |
|-----------------|--|
| D3S-001         |  |
| D3S-001         |  |
| D3S-001         |  |
| D3S-001         |  |

Note: Data is qualitative as specific TGI percentages were not provided in the source material. The trend indicates a dose-dependent response.[1]



Check Availability & Pricing

Table 2: Comparative Efficacy in Cell Line-Derived Xenograft (CDX) Models

| Xenograft Model |  |
|-----------------|--|
| MIA PaCa-2      |  |
| SW837           |  |

Note: This table outlines the models used for comparative studies. D3S-001 demonstrated robust antitumor activities in these models.[1]

Table 3: Combination Therapy in Patient-Derived Xenograft (PDX) Models

| Xenograft Model |  |
|-----------------|--|
| CRC PDX Panel   |  |

Note: BIW stands for twice a week.[1]

## **Experimental Protocols**

The following are detailed protocols for establishing and utilizing xenograft models for the evaluation of D3S-001.

## Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Drug Administra

- 1. Cell Culture:
- Culture KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2, SW837) in appropriate media and conditions as recommended by the
- · Harvest cells during the logarithmic growth phase and assess viability using a suitable method (e.g., trypan blue exclusion).
- 2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.
- · Allow mice to acclimatize for at least one week before any experimental procedures.
- Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse
- 3. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- 4. D3S-001 Preparation and Administration:
- Prepare D3S-001 in a suitable vehicle for oral administration.
- Administer D3S-001 via oral gavage at the desired doses (e.g., 3, 10, 30, 100 mg/kg) and schedule (e.g., once daily).[1]
- Administer the vehicle alone to the control group.
- 5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
- Calculate Tumor Growth Inhibition (TGI) to assess efficacy.

```
"Cell_Culture" [label="1. Culture KRAS G12C\nCancer Cells"]; "Harvest_Cells" [label="2. Harvest and Prepare\nc" "Cell_Culture" -> "Harvest_Cells"; "Harvest_Cells" -> "Implantation"; "Implantation" -> "Tumor_Monitoring"; "
```



Check Availability & Pricing

#### \*\*Protocol 2: Patient-Derived Xenograft (PDX) Model and Combination Therapy\*\*

#### \*\*1. PDX Model Establishment:\*\*

- \* Acquire patient tumor tissue from consenting patients.
- \* Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
- st Allow tumors to grow and passage them to subsequent cohorts of mice to expand the model.

#### \*\*2. Drug Preparation and Administration:\*\*

- \* Prepare D3S-001 for oral administration as described in Protocol 1.
- \* Prepare the combination agent (e.g., Cetuximab) according to the manufacturer's instructions for intr
- \* Administer D3S-001 and the combination agent according to the specified dosages and schedules (e.g., I [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect<sup>5</sup> \*\*3. Efficacy and Safety Monitoring:\*\*
  - \* Monitor tumor volume and body weight as described in Protocol 1.
  - \* Observe mice for any signs of toxicity.
  - \* At the end of the study, collect tumors and other relevant tissues for analysis.

#### ### Brain Metastasis Models

D3S-001 has shown the ability to penetrate the central nervous system (CNS) and induce durable intracranial to

#### ### Safety and Toxicology

In preclinical studies, D3S-001 has demonstrated a favorable safety profile. [[6](https://www.google.com/url?:

#### ### Conclusion

D3S-001 is a promising next-generation KRAS G12C inhibitor with robust preclinical efficacy. The protocols ou

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinica
- 2. curetoday.com [curetoday.com]
- 3. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with K
- 4. trial.medpath.com [trial.medpath.com]
- 5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinica
- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-D3S-001 Xenograft Model Administration]. BenchChem, [2025]. [Or

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.